molecular formula C12H13F2N3O3 B10908860 Methyl 3-(4-(difluoromethyl)-2-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Methyl 3-(4-(difluoromethyl)-2-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Cat. No.: B10908860
M. Wt: 285.25 g/mol
InChI Key: HYZJLWVTKACZEF-UHFFFAOYSA-N
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Description

Methyl 3-(4-(difluoromethyl)-2-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound belonging to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring, and the presence of difluoromethyl and methyl groups

Properties

IUPAC Name

methyl 3-[4-(difluoromethyl)-2-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3O3/c1-16-6-8-7(11(13)14)5-9(18)17(12(8)15-16)4-3-10(19)20-2/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZJLWVTKACZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-(4-(difluoromethyl)-2-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves several steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring.

    Cyclization: The intermediate product undergoes cyclization to form the pyrazolopyridine core structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Methyl 3-(4-(difluoromethyl)-2-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C12H13F2N3O3C_{12}H_{13}F_2N_3O_3 and a molecular weight of approximately 285.25 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core, which is known for conferring various pharmacological properties. The presence of difluoromethyl and methyl substituents enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that methyl 3-(4-(difluoromethyl)-2-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate exhibits notable biological activities , particularly:

  • Adenosine Receptor Interaction : Preliminary studies suggest that this compound selectively interacts with adenosine receptors, specifically A1 and A2A subtypes. These receptors are crucial in various physiological processes, including inflammation, neuroprotection, and cardiovascular function.
  • Anticancer Potential : Some studies have hinted at the compound's potential as an anticancer agent. Its ability to modulate cellular signaling pathways may contribute to inhibiting tumor growth or enhancing the efficacy of existing chemotherapeutics.

Comparative Analysis with Related Compounds

To understand the unique attributes of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(6-oxo-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoatePropyl group instead of methylPotentially different biological activity due to propyl substitution
3-(2-Ethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine)Ethyl group substitutionMay exhibit different pharmacokinetics
3-(2-Cyclopentyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridine)Cyclopentyl group presenceUnique steric effects influencing reactivity

This table illustrates how this compound stands out within a broader class of compounds.

Case Studies and Research Findings

  • Adenosine Receptor Studies : Research utilizing radiolabeled ligands has demonstrated that this compound exhibits selective binding affinity towards A1 and A2A adenosine receptors. Binding assays have revealed its potential as a lead compound for developing new therapeutic agents targeting these receptors.
  • In Vitro Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(difluoromethyl)-2-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Biological Activity

Methyl 3-(4-(difluoromethyl)-2-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a synthetic compound that has attracted attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

The compound's molecular formula is C12H12F2N2O3C_{12}H_{12}F_2N_2O_3, with a molecular weight of 270.24 g/mol. The presence of the difluoromethyl group and the pyrazolo-pyridine structure contributes to its biological activity.

PropertyValue
Molecular FormulaC12H12F2N2O3C_{12}H_{12}F_2N_2O_3
Molecular Weight270.24 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group enhances binding affinity through hydrogen bonding and van der Waals interactions, which may modulate various biological pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced pharmacokinetic properties.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, particularly against certain bacterial strains.

Research Findings

Recent studies have explored the biological effects of this compound:

  • Antimicrobial Studies : According to a study published in Heteroatom Chemistry, derivatives of difluoromethyl pyrazoles demonstrated significant antifungal activity against various fungal strains . The compound's structure is believed to play a crucial role in its efficacy.
  • Pharmacological Potential : Research indicates that compounds with similar structures have shown promise as potential inhibitors for various targets in cancer therapy . The incorporation of the difluoromethyl group may enhance metabolic stability, making it a candidate for further drug development.

Case Studies

  • Case Study on Antifungal Activity : A recent publication investigated the antifungal properties of 3-(difluoromethyl)-pyrazole derivatives. The study highlighted that modifications in the pyrazole structure significantly impacted antifungal potency .
  • Inhibition Studies : Another study focused on the inhibition of specific kinases by pyrazole derivatives, revealing that structural modifications, including the addition of difluoromethyl groups, resulted in increased inhibitory activity .

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